N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both imidazo[1,2-b]pyrazole and benzamide moieties contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide structure is typically synthesized through amidation reactions involving 3,4-diethoxybenzoic acid and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-b]pyrazole moiety is known to interact with protein kinases, while the benzamide structure can influence receptor binding .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene share the imidazole core and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as metoclopramide and tiapride share the benzamide structure and are used in medicinal applications.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is unique due to the combination of imidazo[1,2-b]pyrazole and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound with the potential for significant biological activity. This compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties. The following sections will discuss its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.4 g/mol
- CAS Number : 1788773-23-8
Structure
The compound's structure consists of an imidazo[1,2-b]pyrazole moiety linked to a diethoxybenzamide group. This structural configuration is crucial for its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Compounds with similar scaffolds have been shown to modulate enzyme activities and influence signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Signal Transduction Modulation : It can alter the activity of receptors or other signaling molecules, affecting cellular responses.
Research Findings
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in various therapeutic areas:
- Cancer Immunotherapy : Compounds similar to this compound have been identified as inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition enhances immune responses against tumors. For instance, a related compound demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly improved the efficacy of anti-PD-1 therapy in murine models .
- BCR-ABL Kinase Inhibition : Another study focused on imidazo[1,2-b]pyrazole derivatives as BCR-ABL kinase inhibitors, crucial in chronic myeloid leukemia treatment. Certain derivatives exhibited strong inhibitory activity with IC50 values below 2 nM against K562 cell lines .
Case Study 1: ENPP1 Inhibition
A derivative structurally related to this compound was tested in vivo for its antitumor effects. The combination of this compound with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% in treated mice, showcasing its potential as an immunotherapeutic agent .
Case Study 2: BCR-ABL Activity
In a series of experiments involving BCR-ABL kinase inhibitors, compounds derived from the imidazo[1,2-b]pyrazole scaffold were evaluated for their cytotoxic effects on K562 cells. One potent inhibitor showed an IC50 value of 8.5 nM against BCR-ABL kinase, indicating strong potential for developing targeted therapies for leukemia .
Data Summary
Property | Value |
---|---|
Molecular Formula | C18H22N4O3 |
Molecular Weight | 342.4 g/mol |
CAS Number | 1788773-23-8 |
Biological Activity | ENPP1 inhibition; BCR-ABL inhibition |
Notable IC50 Values | ENPP1: 5.70 nM; BCR-ABL: < 2 nM |
Properties
IUPAC Name |
3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRXEGDJLYTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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